molecular formula C13H11Cl2NO3S B5575023 N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide

Cat. No.: B5575023
M. Wt: 332.2 g/mol
InChI Key: IFRPXRLXPYRTCA-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a dichlorohydroxyphenyl moiety, making it a subject of interest in both organic chemistry and medicinal chemistry.

Scientific Research Applications

N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for “N-(3,5-Dichloro-4-hydroxyphenyl)acetamide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide typically involves the reaction of 3,5-dichloro-4-hydroxyaniline with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to improve yield and purity, reducing the number of reaction steps and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, ultimately affecting DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichloro-4-hydroxyphenyl)-1,4-benzoquinone imine
  • 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
  • N-(3,5-dichloro-4-hydroxyphenyl)-N’-(3,4-dichlorophenyl)urea

Uniqueness

N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide stands out due to its specific combination of a sulfonamide group with a dichlorohydroxyphenyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3S/c1-8-4-2-3-5-12(8)20(18,19)16-9-6-10(14)13(17)11(15)7-9/h2-7,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRPXRLXPYRTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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